![molecular formula C18H15N3OS B2575372 2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol CAS No. 510766-52-6](/img/structure/B2575372.png)
2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are organic compounds that are part of many naturally occurring products and are responsible for the medicinal, pharmacological, and pharmaceutical applications of such natural products .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The structure configuration of newly synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR, and GCMS) techniques .
Molecular Structure Analysis
The structure of the compound has been examined crystallographically . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . Amino group of semicarbazide/thiosemicarbazide hydrochloride acts as a nucleophile, and addition of nucleophilic nitrogen occurs on the active carbonyl group of benzothiazole amide derivatives, resulting in the formation of target compounds .
Physical And Chemical Properties Analysis
The compounds have been characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR, and UV–visible spectroscopic techniques . The yield percentage and melting point of the compound have also been reported .
Scientific Research Applications
- Thiazole derivatives have demonstrated antitumor and cytotoxic effects. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides exhibited potent cytotoxicity against prostate cancer cells .
- Thiazoles have been evaluated for their antioxidant activity. Researchers have used a DPPH radical assay to assess the antioxidant potential of various compounds, including thiazole derivatives .
- Specifically, researchers have studied their effects on butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which play crucial roles in neurodegenerative diseases .
- Thiazoles exhibit a wide range of biological activities, including:
Antitumor and Cytotoxic Activity
Antioxidant Properties
Enzyme Inhibition
Biological Activities
Synthetic Methodology
Mechanism of Action
Safety and Hazards
Future Directions
Currently, no suitable clinical drugs are available for patients with neurodegenerative diseases complicated by depression. Based on a fusion technique to create effective multi-target-directed ligands (MTDLs), a series of benzothiazole derivatives have been synthesized . This suggests that benzothiazole derivatives, including “2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol”, could be potential candidates for future drug development.
properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-5-yl]-3,5-dimethylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c1-10-7-11(2)16(14(22)8-10)17-12(9-19-21-17)18-20-13-5-3-4-6-15(13)23-18/h3-9,22H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGFHTISJBXFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.